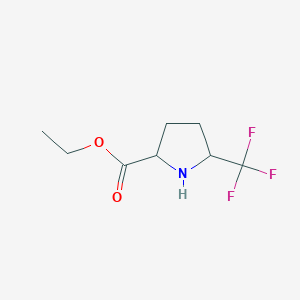

N-(tert-butoxycarbonyl)-N1-(3,4-dimethylphenyl)glycinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

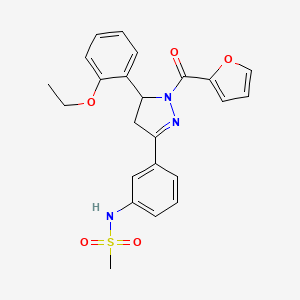

The compound "N-(tert-butoxycarbonyl)-N1-(3,4-dimethylphenyl)glycinamide" is a chemical entity that is not directly mentioned in the provided papers. However, the papers discuss related compounds and reactions that involve tert-butoxycarbonyl (Boc) protected amines and glycinamide derivatives. These compounds are often used in the synthesis of peptides and other organic molecules, where the Boc group serves as a protective group for amines during synthesis .

Synthesis Analysis

The synthesis of related compounds involves the use of tert-butoxycarbonyl protected amines. For instance, N-tert-butoxycarbonyl-aminomethyl( alpha-phenyl)phenoxyacetic acid was synthesized with an 82% yield using N-tert-butoxycarbonyl-( rho-hydroxy)benzhydrylamine and sodium iodoacetate under alkaline conditions . This method shows the potential pathway for synthesizing similar Boc-protected compounds, which could be applied to the synthesis of "this compound" by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of Boc-protected compounds typically includes a tert-butoxycarbonyl group attached to an amine nitrogen, providing steric hindrance and protection from various reaction conditions. The stability of the linkage between the protected amine and other parts of the molecule is crucial for its use in further synthetic steps, as demonstrated in the stability studies of Boc-protected handles for solid-phase peptide synthesis .

Chemical Reactions Analysis

Boc-protected amines can undergo various chemical reactions. For example, tert-butoxy-N,N,N',N'-tetramethylmethanediamine is shown to react with different NH- and CH-acidic compounds to form aminomethylene compounds, amidines, enamines, and other products . These reactions are indicative of the chemical versatility of Boc-protected amines and their utility in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected compounds are influenced by the protective group. The Boc group is known for its resistance to acidolysis, which is beneficial in peptide synthesis where acidic conditions are often used. For example, the linkage between the C-terminal amino acid and a Boc-protected handle was found to be resistant to 50% TFA/CH2Cl2, with less than 1% loss after 10 hours . This resistance to acidic conditions is a key physical property that allows for the selective deprotection of amines in the presence of other sensitive functional groups.

Aplicaciones Científicas De Investigación

Synthesis of Amino Acid Derivatives : N-(tert-butoxycarbonyl)-N1-(3,4-dimethylphenyl)glycinamide is utilized in the synthesis of amino acid derivatives, which are critical in the development of peptides and proteins with potential therapeutic applications. For instance, the synthesis of acyclic derivatives of prolylleucylglycinamide demonstrates the utility of tert-butyloxycarbonyl-protected amino acids in peptide synthesis, offering routes to complex peptide structures (Haidukevich et al., 2019) source.

Solid-Phase Synthesis : It finds applications in solid-phase synthesis, serving as a handle for peptide alpha-carboxamides synthesis. This method facilitates the assembly of peptides through a solid support, enabling more efficient synthesis processes. The development of N-tert.-butoxycarbonyl-aminomethyl( alpha-phenyl)phenoxyacetic acid as a handle showcases this application (Gaehde & Matsueda, 2009) source.

Supramolecular Chemistry : In supramolecular chemistry, this compound contributes to the formation of non-polymeric supramolecular gels. These materials exhibit remarkable properties such as load-bearing and self-healing, derived from simple organic salts of tert-butoxycarbonyl-protected L-amino acids. The exploration of these gels opens new avenues for materials with advanced mechanical properties and applications in stress-bearing contexts (Sahoo et al., 2012) source.

Catalysis and Organic Synthesis : Additionally, it is involved in catalytic processes and organic transformations. For example, its derivatives are employed in palladium-catalyzed aminocarbonylations, acting as sources for both carbon monoxide and amines in the synthesis of aryl amides. This method provides a versatile tool for the introduction of amide functionalities under mild conditions, facilitating the synthesis of complex organic molecules (Wan et al., 2002) source.

Propiedades

IUPAC Name |

tert-butyl N-[2-(3,4-dimethylanilino)-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-10-6-7-12(8-11(10)2)17-13(18)9-16-14(19)20-15(3,4)5/h6-8H,9H2,1-5H3,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLTDNJZATWRFIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CNC(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

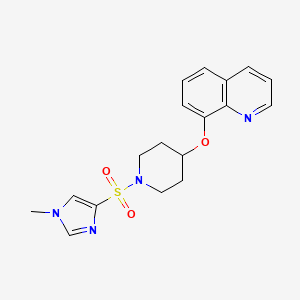

![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methylbenzamide](/img/structure/B2538113.png)

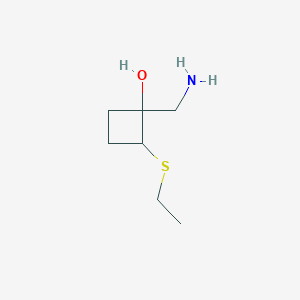

![N'-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)-4-methylbenzenesulfonohydrazide](/img/structure/B2538127.png)

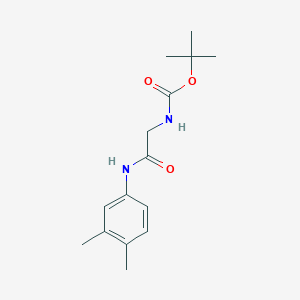

![2,4-Dimethyl-6-{[1-(thiophene-2-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2538129.png)